Arvanil
Overview
Description
Mechanism of Action
Target of Action
Arvanil is a synthetic analog of capsaicin that combines properties of both cannabinoids and vanilloids . It primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) and Cannabinoid receptor 1 (CB1) . Additionally, this compound has been found to bind to Mitochondrial Calcium Uptake 1 (MICU1) . These targets play crucial roles in various cellular processes, including pain perception, inflammation, and regulation of intracellular calcium .
Mode of Action
This compound interacts with its targets to induce changes in cellular processes. It stimulates both TRPV1 and CB1 receptors . In the case of MICU1, this compound binds directly to two amino acid sites, namely Ser47 and Phe128 . This binding triggers a series of events leading to changes in cellular function .
Biochemical Pathways
This compound’s interaction with MICU1 leads to high mitochondrial calcium flow, contributing to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels . This ultimately triggers cellular ferroptosis, a form of regulated cell death
Result of Action
This compound’s action results in the inhibition of cell viability and proliferation in various malignant cells, as demonstrated by MTT and BrdU assays . It induces ferroptosis in hepatocellular carcinoma cells , and it has been suggested that this compound could be a candidate drug for the treatment of hepatocellular carcinoma .
Biochemical Analysis
Biochemical Properties
Arvanil interacts with several biomolecules, primarily through its action on the VR1 and CB1 receptors . It also binds to mitochondrial calcium uptake protein 1 (MICU1), which plays a crucial role in the regulation of cellular calcium signaling . This interaction with MICU1 triggers a series of biochemical reactions that ultimately lead to cellular ferroptosis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In hepatocellular carcinoma cells, this compound induces ferroptosis, a form of programmed cell death . It does this by inducing high mitochondrial calcium flow, which leads to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels . This process inhibits the growth of hepatocellular carcinoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It directly binds to two amino acid sites of MICU1, namely Ser47 and Phe128 . This binding triggers a process that results in high mitochondrial calcium flow, decreased mPTP opening, and reduced oxidative phosphorylation levels . These changes ultimately lead to cellular ferroptosis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Its interaction with the VR1 and CB1 receptors suggests that it may play a role in the signaling pathways associated with these receptors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the literature. Its ability to bind to specific receptors and proteins suggests that it may be transported and distributed in a manner similar to other ligands that interact with these receptors .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the literature. Its interaction with MICU1, a protein located in the mitochondria, suggests that it may localize to this subcellular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arvanil is synthesized through a multi-step process that involves the coupling of vanillylamine with arachidonic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. This includes optimizing reaction conditions to increase yield and purity, and employing large-scale reactors and purification systems such as high-performance liquid chromatography (HPLC) for product isolation.
Chemical Reactions Analysis
Types of Reactions: Arvanil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can modify the vanillyl moiety, affecting its interaction with receptors.
Substitution: Substitution reactions can occur at the aromatic ring of the vanillyl group, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Arvanil has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and synthetic methodologies.
Biology: Investigated for its role in modulating pain and inflammation through its interaction with VR1 and CB1 receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Comparison with Similar Compounds
Arvanil is unique due to its dual action on both VR1 and CB1 receptors. Similar compounds include:
Anandamide: An endogenous cannabinoid that primarily acts on CB1 receptors.
Capsaicin: A natural compound found in chili peppers that activates VR1 receptors.
AM404: A synthetic analog of anandamide that also interacts with VR1 and CB1 receptors.
Compared to these compounds, this compound’s hybrid structure allows it to modulate both receptor types simultaneously, enhancing its therapeutic potential .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLMCRFQGHWOPM-ZKWNWVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128007-31-8 | |
Record name | Arvanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128007-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arvanil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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